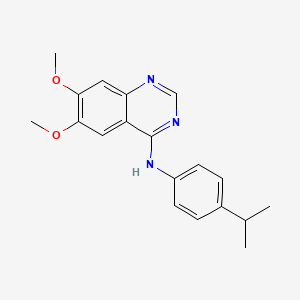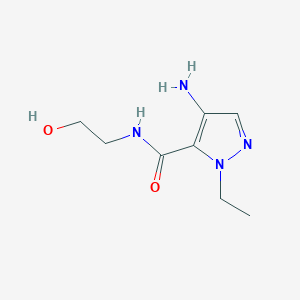
4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK), which is an energy-sensing enzyme that plays a crucial role in regulating cellular metabolism.
Mecanismo De Acción
A-769662 activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that result in the activation of the kinase domain. AMPK activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, resulting in the promotion of energy production and the inhibition of energy consumption.
Biochemical and physiological effects:
A-769662 has been shown to have several biochemical and physiological effects, including the activation of AMPK, the inhibition of mTOR signaling pathway, the promotion of glucose uptake, and the inhibition of lipid synthesis. A-769662 has also been shown to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using A-769662 in lab experiments include its potency and specificity for AMPK activation, making it a useful tool for studying the role of AMPK in various biological processes. However, the limitations of using A-769662 include its potential toxicity and off-target effects, which can lead to inaccurate results if not properly controlled.
Direcciones Futuras
For the study of A-769662 include the development of more potent and selective AMPK activators, the identification of new targets for A-769662, and the evaluation of its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of A-769662 involves several steps, including the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with ethylamine to form 4-amino-1-ethyl-1H-pyrazole-5-carboxamide. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form the final product, 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and neurodegenerative diseases. In cancer research, A-769662 has been shown to inhibit the growth of cancer cells by activating AMPK, which leads to the inhibition of mTOR signaling pathway. In metabolic disorders, A-769662 has been shown to improve glucose uptake and lipid metabolism, making it a potential therapeutic agent for type 2 diabetes. In neurodegenerative diseases, A-769662 has been shown to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-amino-2-ethyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-2-12-7(6(9)5-11-12)8(14)10-3-4-13/h5,13H,2-4,9H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXZCBJZSXRDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butan-2-yl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2672007.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672015.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2672017.png)
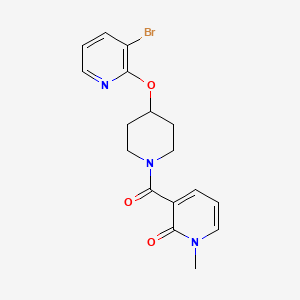
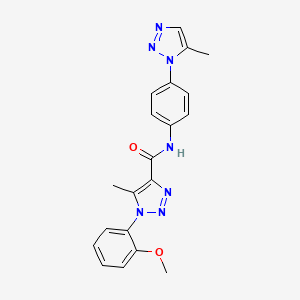

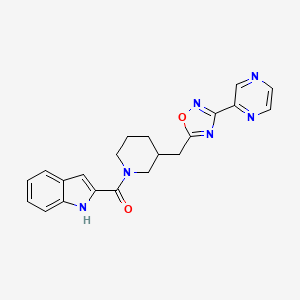
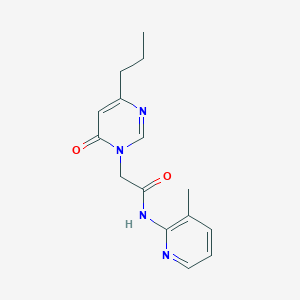
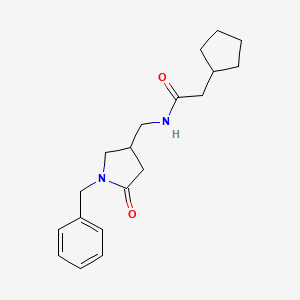
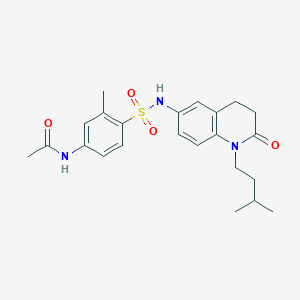
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)
